molecular formula C8H15NO B13163786 2-(Aminomethyl)-1-cyclopropylbutan-1-one

2-(Aminomethyl)-1-cyclopropylbutan-1-one

Cat. No.: B13163786
M. Wt: 141.21 g/mol
InChI Key: IUTWBQNAWSHEMQ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1-cyclopropylbutan-1-one is an organic compound with a unique structure that includes a cyclopropyl ring and an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1-cyclopropylbutan-1-one can be achieved through several methods. One common approach involves the reaction of cyclopropylmethylamine with butanone under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction is carried out at a specific temperature and pressure to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions are carefully monitored and controlled to ensure consistent quality and high yield. Post-reaction, the product is purified using techniques such as distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1-cyclopropylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(Aminomethyl)-1-cyclopropylbutan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-1-cyclopropylbutan-1-one exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropyl ring may also play a role in stabilizing the compound’s interactions with its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)phenol: This compound has a similar aminomethyl group but differs in its aromatic ring structure.

    2-(Aminomethyl)pyridine: Another compound with an aminomethyl group, but with a pyridine ring instead of a cyclopropyl ring.

Uniqueness

2-(Aminomethyl)-1-cyclopropylbutan-1-one is unique due to its cyclopropyl ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2-(aminomethyl)-1-cyclopropylbutan-1-one

InChI

InChI=1S/C8H15NO/c1-2-6(5-9)8(10)7-3-4-7/h6-7H,2-5,9H2,1H3

InChI Key

IUTWBQNAWSHEMQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C(=O)C1CC1

Origin of Product

United States

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